molecular formula C9H4F6O2 B2655507 2,3-Bis(trifluoromethyl)benzoic acid CAS No. 42175-55-3

2,3-Bis(trifluoromethyl)benzoic acid

Cat. No. B2655507
CAS RN: 42175-55-3
M. Wt: 258.119
InChI Key: UFJRJAOQYVMWEZ-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)benzoic acid is an organic compound used as an intermediate in synthesis . It is also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis .

Scientific Research Applications

Organic Intermediate in Synthesis

This compound is used as an organic intermediate in synthesis . Organic intermediates are compounds that are used in various stages of organic synthesis to derive other compounds.

Pharmaceutical Intermediate

2,3-Bis(trifluoromethyl)benzoic acid is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients.

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound was used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities.

Investigation of Ligand Binding with Chaperones

2,3-Bis(trifluoromethyl)benzoic acid was used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .

Selective Separation of Brominated Aromatic Compounds

2,3-Bis(trifluoromethyl)benzoic acid has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique .

Mechanism of Action

The mechanism of action of 2,3-Bis(trifluoromethyl)benzoic acid is not specified in the available resources. Its mechanism of action would depend on its specific application, particularly if it is used as a pharmaceutical intermediate .

Safety and Hazards

2,3-Bis(trifluoromethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-bis(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-3-1-2-4(7(16)17)6(5)9(13,14)15/h1-3H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJRJAOQYVMWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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